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Core Science & Biosynthesis

Foundational

Technical Guide: 2-Isopropyloxazole-5-carboxylic acid (CAS 1268091-33-3)

[1] Executive Summary: The Lipophilic Anchor 2-Isopropyloxazole-5-carboxylic acid represents a specialized heterocyclic building block in modern medicinal chemistry.[1][2] Unlike its 2-methyl or 2-phenyl analogs, the 2-i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Lipophilic Anchor

2-Isopropyloxazole-5-carboxylic acid represents a specialized heterocyclic building block in modern medicinal chemistry.[1][2] Unlike its 2-methyl or 2-phenyl analogs, the 2-isopropyl variant offers a distinct balance of steric bulk and lipophilicity (


), making it an ideal "anchor" fragment for filling hydrophobic pockets in target proteins (e.g., Kinases, GPCRs) while maintaining a polar handle (carboxylic acid) for diversification.[2]

This guide details the synthesis, physicochemical profile, and application of CAS 1268091-33-3, moving beyond standard catalog data to provide actionable experimental causality.[2]

Part 1: Structural & Physicochemical Profile[1][2]

The compound consists of a 1,3-oxazole core substituted at the C2 position with an isopropyl group and at the C5 position with a carboxylic acid.[2] The C5-acid placement is electronically significant; the electron-withdrawing nature of the oxazole ring lowers the


 of the acid compared to benzoic acid, influencing coupling efficiency.
Key Data Table[1][2][3][4]
PropertyValue / DescriptorContext
CAS Number 1268091-33-3Unique Identifier
Molecular Formula

-
Molecular Weight 155.15 g/mol Fragment-based Drug Discovery (FBDD) compliant (<300 Da)
Predicted pKa ~3.2 - 3.8More acidic than benzoic acid; requires careful base selection during coupling.[1][2]
cLogP ~1.45Moderate lipophilicity; improves membrane permeability vs. methyl analogs.[1][2]
H-Bond Donors/Acceptors 1 / 4Compliant with Lipinski's Rule of 5.
Topological Polar Surface Area ~63 ŲGood predictor for oral bioavailability.[1][2]

Part 2: Synthetic Pathways & Protocols[2][4][5]

Retrosynthetic Logic

The most robust route to 2-substituted oxazole-5-carboxylates is the Hantzsch-type cyclocondensation or the interaction of primary amides with


-halo-

-keto esters.[1][2]
  • Precursor A: Isobutyramide (Provides the C2-isopropyl identity).[1][2]

  • Precursor B: Ethyl bromopyruvate (Provides the C5-carboxylate and oxazole backbone carbons).[1][2]

Experimental Protocol: The "Condense-and-Saponify" Workflow
Step 1: Cyclization to Ethyl 2-isopropyloxazole-5-carboxylate

Principle: The amide nitrogen attacks the ketone of the pyruvate, followed by cyclization onto the alkyl halide carbon.[1]

  • Reagents: Isobutyramide (1.0 eq), Ethyl bromopyruvate (1.1 eq).

  • Solvent: Ethanol (anhydrous) or Toluene (if water removal is required).[1][2]

  • Procedure:

    • Dissolve isobutyramide (e.g., 10 mmol) in Ethanol (20 mL).[1][2]

    • Add ethyl bromopyruvate dropwise at room temperature.[2]

    • Reflux the mixture for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2] The product spot will be less polar than the amide.[2]

    • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated

      
       (to remove HBr byproduct) and brine.[2] Dry over 
      
      
      
      .[1][2]
    • Yield: Expect 60–80% of the ethyl ester intermediate.[1][2]

Step 2: Saponification to the Free Acid

Principle: Mild hydrolysis is required to avoid decarboxylation, which can occur in electron-deficient heteroaromatic acids under harsh acidic conditions or extreme heat.[1][2]

  • Reagents: Lithium Hydroxide (LiOH, 2.5 eq).

  • Solvent: THF:Water (3:1).[1][2]

  • Procedure:

    • Dissolve the ester from Step 1 in THF/Water.[2]

    • Add LiOH and stir at ambient temperature for 4 hours. Avoid reflux to prevent decarboxylation.[1]

    • Workup (Critical): Acidify carefully with 1M HCl to pH ~3–4 while cooling in an ice bath. The product often precipitates.[2] If not, extract with EtOAc (3x).[2]

    • Purification: Recrystallization from EtOAc/Hexane or Ethanol.[1][2]

Visualization: Synthetic Workflow

SynthesisWorkflow Pre1 Isobutyramide (C2 Source) Inter Intermediate: Ethyl 2-isopropyloxazole-5-carboxylate Pre1->Inter Reflux/EtOH (-HBr, -H2O) Pre2 Ethyl Bromopyruvate (C5 Source) Pre2->Inter Prod Target: 2-Isopropyloxazole-5-carboxylic acid Inter->Prod LiOH/THF Hydrolysis

Caption: Modular synthesis of CAS 1268091-33-3 via Hantzsch-type cyclization of amide precursors.

Part 3: Reactivity & Medicinal Chemistry Applications[2][6][7][8]

Amide Coupling (The Primary Utility)

The C5-carboxylic acid is the primary handle for library synthesis.[2]

  • Challenge: The electron-poor oxazole ring reduces the nucleophilicity of the acid oxygen, sometimes making activation slower.

  • Solution: Use high-efficiency coupling reagents like HATU or T3P (Propylphosphonic anhydride).[1][2] T3P is preferred for scale-up as it offers easy workup (water-soluble byproducts).[2]

  • Protocol Tip: Pre-activate the acid with the base (DIPEA) and coupling reagent for 15 minutes before adding the amine to prevent oligomerization.[2]

Decarboxylation Risk

Oxazole-5-carboxylic acids are prone to thermal decarboxylation, yielding the 2-substituted oxazole (proton at C5).[1][2]

  • Trigger: Temperatures >150°C, particularly in the presence of copper catalysts or strong acids.[1][2]

  • Mitigation: Keep reaction temperatures below 100°C. If performing transition-metal catalyzed cross-couplings (e.g., Suzuki), use mild bases (Cs2CO3) rather than strong alkoxides.[1][2]

Bioisosterism & SAR

In drug design, this fragment serves as a bioisostere for:

  • Thiazole-5-carboxylic acids: Oxazoles are less lipophilic and more metabolically stable to oxidation than thiazoles.[1][2]

  • Benzoic acids: The oxazole alters the vector of the substituents, changing the bite angle in the binding pocket.[2]

  • The Isopropyl Effect: The isopropyl group at C2 provides a "steric wedge."[1][2] In kinase inhibitors (e.g., p38 MAPK), this group often sits in the ATP-binding hydrophobic pocket, improving selectivity over kinases that cannot accommodate the bulk.[2]

Visualization: Reactivity & Logic[1][2]

Reactivity Center 2-Isopropyloxazole-5-COOH Path1 Amide Coupling (HATU/T3P) Center->Path1 Path2 Decarboxylation (>150°C / Cu cat.) Center->Path2 Path3 Curtius Rearrangement (DPPA) Center->Path3 Utility1 Library Generation (Amides) Path1->Utility1 Risk Risk: Loss of COOH (Formation of 2-isopropyloxazole) Path2->Risk Utility2 Isocyanate/Amine (Ureas) Path3->Utility2

Caption: Functionalization pathways and stability risks for the oxazole-5-carboxylic acid scaffold.

Part 4: Handling & Quality Control[1][2]

Storage
  • Condition: Store at 2–8°C under inert atmosphere (Nitrogen/Argon).

  • Hygroscopicity: The acid can be slightly hygroscopic.[1][2] Desiccate before precise weighing.

Analytical Validation (Self-Validating System)

To confirm the identity of CAS 1268091-33-3, look for these specific NMR signatures. If these are absent, the cyclization failed or decarboxylation occurred.[2]

  • 1H NMR (DMSO-d6):

    • 
       ~13.0 ppm (Broad s, 1H): Carboxylic acid proton.[1][2]
      
    • 
       ~7.8–8.2 ppm (s, 1H): C4-H .[1][2] Critical diagnostic peak.[1][2] If this is a doublet or shifted significantly, the ring may not be formed correctly.[2]
      
    • 
       ~3.1 ppm (septet, 1H): Isopropyl CH.[1][2]
      
    • 
       ~1.3 ppm (d, 6H): Isopropyl methyls.[1][2]
      
  • LC-MS:

    • Expect

      
      .[1][2]
      
    • Note: In acidic mobile phases (Formic acid), oxazoles can sometimes show ring-opened adducts if the source temperature is too high.[1][2]

References

  • Synthesis of Oxazole-5-carboxylates

    • Title: Reaction of alkyl isocyanides and 3-bromopyruvate in the presence of carboxylic acids.[2][3]

    • Source: ResearchGate / Alizadeh et al.[1][2]

    • URL:[Link]

  • Medicinal Chemistry of Oxazoles (p38 MAPK)

    • Title: European Journal of Medicinal Chemistry - Small molecule IL-1b blockers.[1][2]

    • Source: UPCommons.[1][2]

    • URL:[Link]

  • General Oxazole Stability & Decarboxylation

    • Title: On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Deriv
    • Source: ACS Publications (Organic Letters).[1][2]

    • URL:[Link][1]

  • Reagent Specification (Ethyl Bromopyruvate)

    • Title: Ethyl bromopyruvate technical grade, 90%.[1][2]

    • Source: Sigma-Aldrich.[2]

Sources

Exploratory

An In-depth Technical Guide to 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid, a heterocyclic compound with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a thorough understanding of the compound's properties and synthesis.

Core Structure and Physicochemical Properties

2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid belongs to the oxazole class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1][2] The oxazole ring is a privileged scaffold in medicinal chemistry due to its planarity, aromaticity, and ability to participate in various non-covalent interactions with biological targets.[3] The presence of an isopropyl group at the 2-position and a carboxylic acid at the 5-position imparts specific characteristics that influence its reactivity, solubility, and potential biological activity.

The carboxylic acid moiety, in particular, is a versatile functional handle, allowing for the creation of a diverse range of derivatives such as esters and amides.[3] This facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

Below is the chemical structure of 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid:

Synthesis_Pathway isobutyric_acid Isobutyric Acid product 2-(propan-2-yl)-1,3-oxazole-5-carboxylate isobutyric_acid->product 1. isocyanoacetate Ethyl Isocyanoacetate isocyanoacetate->product 2. reagents DMAP-Tf, Base final_product 2-(propan-2-yl)-1,3-oxazole- 5-carboxylic acid product->final_product Hydrolysis

Caption: Proposed synthesis of 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid.

Rationale for Synthetic Approach

The chosen method offers several advantages for researchers:

  • Directness: It allows for the construction of the oxazole ring directly from a readily available carboxylic acid (isobutyric acid), avoiding multiple pre-functionalization steps. [4][5]* Versatility: This synthetic route is known to have a broad substrate scope and good functional group tolerance. [4]* Scalability: The procedure has been demonstrated to be scalable, which is a critical consideration for drug development. [5]

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 2-(propan-2-yl)-1,3-oxazole-5-carboxylate

  • Reaction Setup: To a solution of isobutyric acid (1.0 equivalent) in dichloromethane (DCM, 0.1 M), add ethyl isocyanoacetate (1.2 equivalents).

  • Reagent Addition: Add 4-(Dimethylamino)pyridinium triflate (DMAP-Tf) (1.3 equivalents) and a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield ethyl 2-(propan-2-yl)-1,3-oxazole-5-carboxylate.

Step 2: Hydrolysis to 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

  • Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M sodium hydroxide).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., 2M hydrochloric acid) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid.

Potential Applications in Research and Drug Development

The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. [1][6] Table 2: Potential Biological Activities of Oxazole Derivatives

Biological ActivityReference
Anti-inflammatory[6]
Antimicrobial[1][7]
Anticancer[1][8]
Antifungal[1]
Diacylglycerol O-Acyltransferase (DGAT-1) Inhibition[8]

The structural features of 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid make it an intriguing candidate for several therapeutic areas:

  • Metabolic Diseases: Carboxylic acid derivatives of substituted oxazoles have been identified as potent inhibitors of DGAT-1, an enzyme involved in triglyceride synthesis. [8]Inhibition of DGAT-1 is a promising strategy for the treatment of obesity and diabetes. [8]* Oncology: The oxazole ring is present in numerous natural products and synthetic compounds with anticancer properties. [1][8]The carboxylic acid functionality allows for conjugation to targeting moieties or incorporation into larger, more complex molecules.

  • Infectious Diseases: Oxazole derivatives have demonstrated both antibacterial and antifungal activities. [1][9]The title compound could serve as a starting point for the development of novel anti-infective agents.

Conclusion

2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a versatile heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide provides a comprehensive framework for its synthesis and highlights its potential therapeutic applications based on the well-documented activities of structurally related oxazole derivatives. The provided synthetic protocol is robust and scalable, enabling researchers to readily access this valuable building block for their research endeavors.

References

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Public
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Oxazole-5-carboxylic acid - Chem-Impex. (n.d.).
  • 2-isopropyl-1,3-oxazole-4-carboxylic acid - Chemical Synthesis D
  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review - Biointerface Research in Applied Chemistry. (2021, November 19).
  • 2-Hydroxy-1,3-oxazole-5-carboxylic acid|CAS 1407858-88-1 - Benchchem. (n.d.).
  • 4-(propan-2-yl)-1,3-oxazole-5-carboxylicacid - PubChemLite. (n.d.).
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
  • Current Chemistry Letters Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-ami - Growing Science. (n.d.).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025, March 5).
  • 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid - PubChem. (n.d.).
  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Deriv
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Spectroscopic Data of 2a -c in Different Media. Unless stated...
  • 3-(Propan-2-yl)-1,2-oxazole-5-carboxylic acid - PubChem - NIH. (n.d.).
  • 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives - ResearchG
  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (2025, November 11).
  • Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed. (2011, April 14).
  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Deriv
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.).
  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Deriv
  • WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google P
  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed. (2020, November 24).
  • Development of a method for the synthesis of 2,4,5- trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals. (2017, July 27).
  • 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid - Sigma-Aldrich. (n.d.).
  • Thiazole-2-carboxylic acid 14190-59-1 - Sigma-Aldrich. (n.d.).
  • 2-(thiophen-2-yl)-1,3-oxazole-5-carboxylic acid - PubChemLite. (n.d.).
  • 1407858-88-1|2-Hydroxy-1,3-oxazole-5-carboxylic acid - BLDpharm. (n.d.).
  • 224957-07-7 | CAS D

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Foundational

An In-Depth Technical Guide to 2-Isopropyloxazole-5-carboxylic acid: Synthesis, Properties, and Applications for the Research Scientist

Foreword for the Drug Development Professional The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique electronic properties and abi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Drug Development Professional

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. This guide focuses on a specific, yet underexplored derivative, 2-isopropyloxazole-5-carboxylic acid. As a Senior Application Scientist, my objective is to provide not just a theoretical overview, but a practical and insightful resource for researchers engaged in drug discovery. We will delve into its fundamental chemical identifiers, propose a robust synthetic strategy grounded in established methodologies, and explore its potential applications, all while adhering to the principles of scientific integrity and experimental causality.

Part 1: Core Molecular Identifiers and Physicochemical Profile

A precise understanding of a molecule's identity and properties is the bedrock of any research endeavor. For 2-isopropyloxazole-5-carboxylic acid, we begin with its fundamental chemical descriptors.

SMILES and InChI Key
  • SMILES (Simplified Molecular-Input Line-Entry System): CC(C)c1ncc(o1)C(=O)O

  • InChIKey (International Chemical Identifier Key): LJQSCHJGMACDSE-UHFFFAOYSA-N

These identifiers are essential for unambiguously referencing the molecule in literature and databases.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations of a compound's behavior. The following table summarizes key predicted properties for 2-isopropyloxazole-5-carboxylic acid, offering insights into its potential solubility, lipophilicity, and other characteristics relevant to drug development.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 155.15 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP (Octanol-Water Partition Coefficient) 1.2 - 1.8Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
pKa (Acid Dissociation Constant) 3.5 - 4.5The carboxylic acid group will be predominantly ionized at physiological pH, influencing solubility and target interaction.
Polar Surface Area (PSA) 60.5 ŲAffects membrane transport and interactions with biological targets.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 3The two oxygen atoms of the carboxylic acid and the nitrogen of the oxazole ring.

Part 2: Strategic Synthesis of 2-Isopropyloxazole-5-carboxylic acid

The synthesis of substituted oxazoles is a well-trodden path in organic chemistry. A logical and efficient approach to 2-isopropyloxazole-5-carboxylic acid can be designed by adapting established protocols for related structures. The proposed synthesis leverages the reaction of an activated carboxylic acid derivative with an isocyanide, a robust method for forming the oxazole ring.[1]

Proposed Retrosynthetic Analysis and Strategy

Our strategy hinges on the formation of the oxazole ring from readily available starting materials. The key disconnection is between the oxazole core and its substituents, leading back to isobutyric acid and a suitable C2 synthon.

G target 2-Isopropyloxazole-5-carboxylic acid intermediate1 Ester of 2-Isopropyloxazole-5-carboxylic acid target->intermediate1 Saponification starting_materials Isobutyryl Chloride + Ethyl Isocyanoacetate intermediate1->starting_materials Oxazole Ring Formation reagents Base (e.g., DBU) reagents->intermediate1

Caption: Retrosynthetic pathway for 2-isopropyloxazole-5-carboxylic acid.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to produce a stable, characterizable intermediate, ensuring the integrity of the overall synthesis.

Step 1: Synthesis of Ethyl 2-isopropyloxazole-5-carboxylate

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl isocyanoacetate (1.0 eq) and a suitable non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of isobutyryl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. The causality here is to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target ester.

Step 2: Saponification to 2-Isopropyloxazole-5-carboxylic acid

  • Hydrolysis: Dissolve the purified ethyl 2-isopropyloxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Acidification and Extraction: Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid (HCl) at 0 °C. The desired carboxylic acid will precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to afford pure 2-isopropyloxazole-5-carboxylic acid.

Part 3: Spectroscopic Characterization and Analytical Validation

The identity and purity of the synthesized compound must be unequivocally confirmed through spectroscopic methods. The following are the expected spectral characteristics based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A broad singlet in the downfield region (δ 10-12 ppm) corresponding to the carboxylic acid proton.[2] This signal will disappear upon a D₂O shake.[3]

    • A singlet for the proton at the C4 position of the oxazole ring (δ ~7.5-8.0 ppm).

    • A septet for the methine proton of the isopropyl group (δ ~3.0-3.5 ppm).

    • A doublet for the six methyl protons of the isopropyl group (δ ~1.3-1.5 ppm).

  • ¹³C NMR:

    • A signal for the carboxylic acid carbonyl carbon (δ ~160-170 ppm).[4]

    • Signals for the oxazole ring carbons (C2, C5, and C4) in the aromatic region (δ ~120-160 ppm).

    • Signals for the isopropyl group carbons (methine and methyls) in the aliphatic region (δ ~20-35 ppm).

Infrared (IR) Spectroscopy
  • A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[2]

  • A strong C=O stretch for the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹.[2][3]

  • C-H stretching vibrations for the isopropyl group just below 3000 cm⁻¹.

  • Characteristic C=N and C-O stretching frequencies for the oxazole ring in the fingerprint region (1400-1600 cm⁻¹).

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The 2-isopropyloxazole-5-carboxylic acid scaffold holds significant potential as a building block in the development of novel therapeutic agents. The carboxylic acid moiety is a common feature in many drugs, often acting as a key pharmacophore for target binding.[5]

Role as a Bioisostere and Pharmacophore

The carboxylic acid group can be crucial for interacting with biological targets, but it can also present challenges with bioavailability.[6][7] This molecule can serve as a lead compound where the carboxylic acid is essential for activity. Furthermore, understanding its properties allows for its strategic replacement with bioisosteres to fine-tune pharmacokinetic profiles.

Potential Therapeutic Areas

Oxazole derivatives have demonstrated a wide range of biological activities. For instance, substituted oxazole carboxamides have been investigated as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1) for the potential treatment of obesity and diabetes.[8] The structural motifs present in 2-isopropyloxazole-5-carboxylic acid make it an attractive starting point for the synthesis of compound libraries targeting metabolic diseases, inflammation, and infectious agents.

Part 5: Conclusion and Future Directions

This guide has provided a comprehensive overview of 2-isopropyloxazole-5-carboxylic acid, from its fundamental identifiers to a robust synthetic protocol and potential applications. While this specific molecule may not be extensively documented, its synthesis and properties can be confidently predicted based on the rich chemistry of the oxazole class of heterocycles. For the research scientist, this molecule represents an opportunity to explore novel chemical space. Future work should focus on the experimental validation of the proposed synthesis and a thorough investigation of its biological activity in relevant assays. The systematic exploration of derivatives based on this core structure could lead to the discovery of new and effective therapeutic agents.

References

  • J&K Scientific. 2-Cyclopropyloxazole-5-carboxylic acid | 1263378-39-7.

  • PubChem. 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid.

  • Sigma-Aldrich. 2-Isopropyloxazole-4-carboxylic acid | 153180-21-3.

  • PubChem. 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid.

  • Yamada, K., Kamimura, N., & Kunishima, M. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry.

  • Chemical Synthesis Database. 2-isopropyl-1,3-oxazole-4-carboxylic acid.

  • Sigma-Aldrich. Isoxazole-5-carboxylic acid 97 | 21169-71-1.

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.

  • Organic Syntheses. Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate (2).

  • BOC Sciences. 3-isopropylisoxazole-5-carboxylic acid | CAS 14633-22-8.

  • Gucma, M., et al. (2010). New Fragmentation of 2-Isoxazoline-5-carboxylic Acid Chlorides. Letters in Organic Chemistry.

  • Cheméo. Chemical Properties of 2-Isopropyl-5-methyl-hexanoic acid (CAS 4384-07-0).

  • PubChem. 2-Isopropyl-5-oxohexanoic acid.

  • Sigma-Aldrich. Isopropyl carboxylic acid.

  • AChemBlock. 5-Isopropyl-oxazole-4-carboxylic acid 97% | CAS: 89006-96-2.

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

  • Reddy, B. G., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

  • Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules.

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

  • Lamberth, C., & Dinges, J. (Eds.). (2016). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. John Wiley & Sons.

  • Cao, J., et al. (2011). Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. Journal of Medicinal Chemistry.

  • LookChem. Cas 33123-68-1,Oxazole-2-carboxylic acid.

  • Kumar, S., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. Journal of the Indian Chemical Society.

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). [Video]. YouTube.

  • ChemicalBook. 3-ISOPROPYLISOXAZOLE-5-CARBOXYLIC ACID CAS#: 14633-22-8.

  • ResearchGate. Carboxylic Acid (Bio)Isosteres in Drug Design | Request PDF.

Sources

Protocols & Analytical Methods

Method

using 2-Isopropyloxazole-5-carboxylic acid in peptidomimetic synthesis

Topic: Strategic Integration of 2-Isopropyloxazole-5-carboxylic Acid in Peptidomimetic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Integration of 2-Isopropyloxazole-5-carboxylic Acid in Peptidomimetic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary: The Valine-Oxazole Hybrid

In the landscape of peptidomimetics, 2-Isopropyloxazole-5-carboxylic acid represents a high-value scaffold. It functions as a conformationally constrained bioisostere of the amide bond, specifically mimicking the side-chain topology of Valine while locking the backbone dihedral angles. By replacing the hydrolytically labile peptide bond with a stable 1,3-oxazole heterocycle, this building block significantly enhances metabolic stability (half-life), oral bioavailability, and receptor selectivity.

This guide provides a validated technical roadmap for synthesizing, activating, and coupling this sterically demanding moiety into bioactive peptidomimetics.

Chemical Profile & Strategic Utility

PropertySpecificationStrategic Implication
Molecular Formula

Compact, fragment-like scaffold.
Moiety Mimicry Valine / Peptide BondThe C2-isopropyl group mimics the Valine side chain (

constraint).
Electronic State Electron-deficient aromaticThe C5-carboxylic acid is less electrophilic than standard amino acids; requires potent activation.
Steric Profile High (C2-Isopropyl)Significant steric bulk proximal to the reaction center; demands optimized coupling protocols.
pKa (COOH) ~2.5 - 3.0More acidic than aliphatic amino acids; deprotonates easily but activates slowly.
Mechanism of Action: The

Lock

Unlike flexible peptide bonds, the oxazole ring forces the backbone into a planar arrangement. The 2-isopropyl group adds a second layer of constraint, restricting rotation around the C2-sidechain axis. This makes it an ideal turn inducer (specifically


-turn mimetics) and a stabilizer for macrocyclic peptides.

Protocol A: Synthesis of the Building Block

Note: While commercially available, in-house synthesis ensures high purity and allows for late-stage isotope labeling.

Methodology: Modified Robinson-Gabriel Cyclodehydration This pathway converts a Valine-derived precursor into the oxazole core.

Step-by-Step Workflow:

  • Acylation: React L-Valine methyl ester with ethyl oxalyl chloride in DCM/TEA to form the oxo-amide intermediate.

  • Cyclodehydration: Treat the intermediate with

    
     (3.0 equiv) at reflux (80°C) for 4 hours.
    
    • Critical Check: Monitor disappearance of the amide N-H peak via NMR or TLC.

  • Saponification: Hydrolyze the ester using LiOH (2.0 equiv) in THF/

    
     (3:1).
    
    • Stop Point: Acidify carefully to pH 3.0 with 1M HCl to precipitate the free acid. Do not extract at pH < 1 to avoid oxazole ring opening.

Protocol B: Peptide Coupling (The "Steric Challenge")

The combination of the electron-poor oxazole ring and the bulky isopropyl group makes the C5-carboxylic acid difficult to couple using standard EDC/NHS chemistry.

Recommended System: HATU / HOAt / DIPEA Rationale: The 7-azabenzotriazole (HOAt) moiety mediates faster acyl transfer, overcoming the steric hindrance of the isopropyl group.

Experimental Procedure

Scale: 0.1 mmol (Resin Loading: 0.5 mmol/g)

  • Activation Cocktail Preparation:

    • Dissolve 2-Isopropyloxazole-5-carboxylic acid (3.0 equiv) in anhydrous DMF (concentration 0.2 M).

    • Add HATU (2.9 equiv).

    • Add HOAt (3.0 equiv) - Crucial for suppressing racemization and accelerating kinetics.

    • Add DIPEA (6.0 equiv).

    • Pre-activation: Stir for exactly 2 minutes. Do not exceed 5 minutes , as the active ester can degrade or cause guanidinylation.

  • Coupling Reaction:

    • Add the activated solution to the resin-bound amine (e.g., Rink Amide resin).

    • Agitate at Room Temperature for 2 hours .

    • Double Coupling: Due to the steric bulk, drain and repeat the coupling step with fresh reagents for another 2 hours.

  • QC Check (Kaiser Test):

    • Perform a Kaiser test. If the beads remain blue (incomplete coupling), proceed to Protocol C (Acid Chloride Method) .

Protocol C: Acid Chloride Activation (Troubleshooting)

If HATU coupling fails due to extreme steric hindrance (e.g., coupling to an N-methylated amino acid), convert the oxazole acid to its acid chloride.

  • Chlorination:

    • Suspend 2-Isopropyloxazole-5-carboxylic acid in dry DCM.

    • Add Oxalyl Chloride (2.0 equiv) and a catalytic drop of DMF.

    • Stir until gas evolution ceases (approx. 1 hour).

    • Evaporate solvent to dryness under

      
       to remove excess oxalyl chloride.
      
  • Coupling:

    • Redissolve the crude acid chloride in DCM/Pyridine (1:1).

    • Add to the resin. This reaction is rapid (<30 mins) and highly exothermic.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the critical path from precursor selection to peptidomimetic integration, highlighting the decision nodes for coupling strategies.

G Start L-Valine Precursor Cyclization Robinson-Gabriel Cyclodehydration (POCl3, 80°C) Start->Cyclization Intermediate 2-Isopropyloxazole Ester Cyclization->Intermediate Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis ActiveAcid 2-Isopropyloxazole- 5-Carboxylic Acid Hydrolysis->ActiveAcid Decision Target Amine Steric Profile? ActiveAcid->Decision Standard Standard Amine (Primary) Decision->Standard Low Sterics Hindered Hindered Amine (N-Me, Alpha-Me) Decision->Hindered High Sterics MethodA Method A: HATU/HOAt (2 x 2 hr) Standard->MethodA MethodB Method B: Acid Chloride (Oxalyl Chloride) Hindered->MethodB Product Rigidified Peptidomimetic MethodA->Product MethodB->Product

Caption: Workflow for the synthesis and strategic coupling of 2-Isopropyloxazole-5-carboxylic acid, differentiating activation pathways based on steric demands.

References

  • Beilstein Institute. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid.[1][2] Beilstein Journal of Organic Chemistry. Link

  • MDPI Pharmaceuticals. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.[3]Link

  • Royal Society of Chemistry. (2025). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Organic & Biomolecular Chemistry.[4][5] Link

  • American Chemical Society. (2001). Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide.[6][7] Journal of the American Chemical Society.[6] Link

  • National Institutes of Health (PMC). (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[8]Link

Sources

Application

Technical Guide: Handling, Storage, and Stability Profiling of Oxazole-5-Carboxylic Acids

Introduction & Executive Summary Oxazole-5-carboxylic acids are critical heterocyclic building blocks in drug discovery, serving as scaffolds for various bioactive molecules, including enzyme inhibitors and antibiotics....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

Oxazole-5-carboxylic acids are critical heterocyclic building blocks in drug discovery, serving as scaffolds for various bioactive molecules, including enzyme inhibitors and antibiotics. However, their utility is frequently compromised by their inherent kinetic instability . Unlike their 4-isomer counterparts, oxazole-5-carboxylic acids possess a specific electronic susceptibility to thermal decarboxylation , often degrading into the corresponding oxazole parent compound under standard laboratory drying or storage conditions.

This guide provides a rigorous, evidence-based protocol for the handling, storage, and quality control (QC) of these compounds. By understanding the mechanistic drivers of decarboxylation, researchers can implement "Self-Validating" workflows that preserve compound integrity.

Key Stability Profile
ParameterCharacteristicRisk Level
Thermal Stability Low (Decarboxylates >50–80°C depending on substitution)High
Hygroscopicity Moderate to HighMedium
Acid/Base Sensitivity High (Prone to ring opening or decarboxylation)High
Light Sensitivity ModerateLow

Mechanism of Instability: The "Why"

To handle these compounds effectively, one must understand the driving force behind their degradation. The primary failure mode is Thermal Decarboxylation .

The oxazole ring is electron-deficient. The carboxylic acid at the C5 position is electronically coupled to the ring oxygen and nitrogen. Upon heating, or under acidic catalysis, the molecule undergoes decarboxylation to release


.[1][2] This is thermodynamically driven by the formation of the stable, neutral oxazole species and the increase in entropy.
Mechanistic Pathway (DOT Diagram)

DecarboxylationMechanism Acid Oxazole-5-COOH (Starting Material) TS Transition State (Charge Delocalization) Acid->TS Activation Product Oxazole + CO2 (Degradation Product) TS->Product -CO2 (Irreversible) Heat Heat (>50°C) Heat->TS AcidCat H+ Catalysis AcidCat->TS

Figure 1: Thermal decarboxylation pathway. The C5-COOH group is particularly labile due to the electron-withdrawing nature of the adjacent heteroatoms.

Storage Protocols

Core Directive: Treat oxazole-5-carboxylic acids as "Cold-Chain" reagents. Do not store at room temperature for periods exceeding 24 hours.

The "Golden Standard" Storage System
  • Primary Container: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap. Plastic containers are permeable to moisture and oxygen and should be avoided for long-term storage.

  • Atmosphere: Purge with Argon (Ar) or Nitrogen (

    
    ) immediately before sealing.
    
  • Temperature: -20°C (Freezer) is mandatory for long-term storage (>1 week). For short-term usage, 2–8°C (Refrigerator) is acceptable.

  • Desiccation: Store the primary container inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel) to mitigate hygroscopic degradation.

Thawing Procedure (Critical)
  • Step 1: Remove the vial from the freezer.

  • Step 2: Allow the vial to equilibrate to room temperature before opening (approx. 15–30 mins).

  • Reasoning: Opening a cold vial introduces condensation from the ambient air, leading to hydrolysis or accelerated degradation upon re-freezing.

Handling & Synthesis Workup Protocols

The most common point of failure is the isolation step (workup). Standard rotary evaporation (Rotavap) bath temperatures are often too high.

Protocol: Low-Temperature Isolation

Objective: Isolate solid oxazole-5-carboxylic acid from a saponification or synthesis reaction mixture without inducing decarboxylation.

  • Quench: Neutralize the reaction mixture at 0°C (Ice bath). Do not allow the exotherm to raise the internal temperature above 10°C.

  • Extraction: Perform extractions using cold solvents (e.g., chilled Ethyl Acetate or DCM).

  • Drying (Solvent Removal):

    • Do NOT use a standard drying oven.

    • Do NOT set Rotavap bath >30°C.

    • Recommended: Use a high-vacuum manifold (Schlenk line) or Lyophilizer (Freeze Dryer).

    • Procedure: Concentrate the solution to a minimum volume at <25°C under reduced pressure, then freeze the residue and sublime the remaining solvent (Lyophilization).

Protocol: In-Situ Derivatization (Alternative)

If the free acid is too unstable, convert it immediately to a more stable ester or amide.

  • Method: Generate the acid in situ and add the coupling partner (amine/alcohol) + coupling reagent (e.g., HATU/EDC) directly to the flask without isolating the dry acid.

Quality Control & Stability Profiling

Because these compounds degrade "silently" (often without changing color), visual inspection is insufficient. A "Self-Validating" QC workflow is required before every critical experiment.

The "T0" Check (Time-Zero)

Before using a stored batch, perform a rapid purity check.

  • Method: 1H-NMR (DMSO-d6).

  • Marker: Look for the disappearance of the carboxylic acid proton (usually broad, >10 ppm) and the appearance of the C5-H proton signal of the decarboxylated oxazole (often a sharp singlet in the aromatic region).

Stability Testing Workflow (DOT Diagram)

QC_Workflow Sample Stored Sample (-20°C) Equilibrate Equilibrate to RT (Desiccator) Sample->Equilibrate Solubilize Solubilize (Cold DMSO-d6 or MeCN) Equilibrate->Solubilize Analysis Analysis Choice Solubilize->Analysis NMR 1H-NMR (Check COOH proton) Analysis->NMR HPLC HPLC/UPLC (Check Retention Time) Analysis->HPLC Decision Purity > 95%? NMR->Decision HPLC->Decision Proceed Proceed to Reaction Decision->Proceed Yes Purify Re-Purify / Discard Decision->Purify No

Figure 2: Pre-reaction Quality Control (QC) decision tree to ensure reagent integrity.

Quantitative Degradation Data (Representative)

Note: Values are representative of general oxazole-5-carboxylic acid behavior.

ConditionDurationDegradation ObservedRecommendation
25°C (Solid, Air) 1 Week~5–10%Avoid
25°C (Solution, Acidic) 4 Hours>20%Critical Risk
4°C (Solid, Argon) 1 Month<1%Acceptable
-20°C (Solid, Argon) 6 Months<0.5%Ideal

References

  • Verine, T., et al. (2010).[3] "Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides." Organic Letters, 12(19), 4320–4323. (Demonstrates the facile decarboxylation mechanism utilized for synthesis). Retrieved from [Link]

  • Fairhurst, J., & Horwell, D. C. (1976).[4] "A Convenient Procedure for Esterification of Thermally Unstable Carboxylic Acids."[4] Synthetic Communications, 6(2), 89-92.[4] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Overcoming Decarboxylation in Oxazole-5-Carboxylic Acid Synthesis

The following technical guide is structured to address the specific instability of oxazole-5-carboxylic acids. It moves beyond standard textbook procedures to provide field-tested strategies for preventing unwanted decar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific instability of oxazole-5-carboxylic acids. It moves beyond standard textbook procedures to provide field-tested strategies for preventing unwanted decarboxylation, a frequent failure mode in heterocyclic chemistry.

The Core Challenge: Why Oxazole-5-Carboxylic Acids Fail

The synthesis of oxazole-5-carboxylic acid is deceptively difficult. While the oxazole ring is aromatic, the carboxylic acid at the 5-position possesses a high propensity for thermal and acid-catalyzed decarboxylation .

Unlike benzoic acid, where the aryl ring is relatively inert, the oxazole ring is electron-deficient. The 5-position is adjacent to the ring oxygen (position 1), which inductively stabilizes the negative charge development in the transition state of decarboxylation.

The Failure Mechanism:

  • Protonation: Under acidic conditions (e.g., during ester hydrolysis workup), the oxazole nitrogen may become protonated.

  • Zwitterion Formation: The carboxylate is formed.

  • CO₂ Extrusion: The molecule ejects CO₂ to form a transient ylide or C5-anion, which is immediately protonated to yield the decarboxylated oxazole (the "dead" product).

Visualizing the Danger Zone

The following diagram illustrates the kinetic competition between stable isolation and decarboxylation.

DecarboxylationPath Ester Oxazole-5-Ester (Stable Precursor) Hydrolysis Hydrolysis (LiOH/NaOH) Ester->Hydrolysis pH > 10, < 20°C Salt Oxazole-5-Carboxylate Salt (Metastable) Hydrolysis->Salt Quantitative Acid Free Acid (Oxazole-5-COOH) Salt->Acid Careful Acidification (pH 3-4) Dead Decarboxylated Product (Oxazole + CO2) Salt->Dead Prolonged Reflux Heat Heat / Strong Acid Acid->Heat T > 50°C or pH < 2 Heat->Dead Irreversible Loss

Figure 1: The stability cliff of oxazole-5-carboxylic acid synthesis. Note that the salt form is significantly more stable than the free acid.

Troubleshooting & Protocols (Q&A Format)

Scenario A: "I lose my product during the hydrolysis of the ethyl ester."

Q: I am refluxing ethyl oxazole-5-carboxylate with NaOH, but after acidification, I only recover the decarboxylated oxazole. How do I fix this?

Diagnosis: You are likely triggering decarboxylation through two vectors: Thermal stress (reflux) and Acid shock (workup). The 5-COOH species is often too fragile for standard "reflux then HCl" protocols.

The Solution: The "Cold Saponification" Protocol Do not reflux. Use Lithium Hydroxide (LiOH), which is more soluble in organic solvents than NaOH, allowing for a homogeneous reaction at lower temperatures.

Protocol:

  • Dissolve: Dissolve 1.0 eq of ethyl oxazole-5-carboxylate in THF:Water (3:1 ratio).

  • Reagent: Add 1.2 eq of LiOH·H₂O.[1][2]

  • Temperature: Stir at 0°C to 10°C . Do not heat. Monitor by TLC or LCMS. It may take longer (4-12 hours), but it preserves the carboxyl group.

  • Workup (Critical):

    • Concentrate the THF under vacuum at <30°C .

    • Dilute the aqueous residue with cold water.

    • Do NOT add concentrated HCl.

    • Acidify gently with 1M KHSO₄ or Citric Acid to pH 3–4 while cooling in an ice bath.

    • Extract immediately with EtOAc. Do not let the acidic aqueous layer sit.

Expert Tip: If the free acid is too unstable to isolate, do not acidify . Evaporate the solvent to dryness to obtain the Lithium carboxylate salt. Use this salt directly in subsequent coupling reactions (e.g., amide coupling) by adding 1.0 eq of HCl in the coupling solvent (DMF) to generate the acid in situ in the presence of the coupling reagent.

Scenario B: "I cannot isolate the acid because it decomposes on the rotavap."

Q: My LCMS shows the acid is formed, but it turns into the decarboxylated product when I dry it. How do I handle this thermal instability?

Diagnosis: The free acid has a low activation energy for decarboxylation. The heat from the rotavap bath (even at 40°C) combined with the concentration effect (which increases intermolecular acidity) is destroying it.

The Solution: Anhydrous Hydrolysis (The TMSOK Method) Avoid water and heat entirely by using Potassium Trimethylsilanolate (TMSOK). This yields a stable potassium salt precipitate in organic solvent.

Protocol:

  • Dissolve the ester in anhydrous Ether or THF (dry).

  • Add 1.1 eq of solid TMSOK (Potassium trimethylsilanolate) at room temperature.

  • Stir for 2–4 hours.

  • The product will often precipitate as the potassium oxazole-5-carboxylate.

  • Filtration: Filter the solid under Argon. Wash with dry ether.[3]

  • Storage: Store this salt. It is far more stable than the free acid.

  • Usage: For subsequent reactions, suspend the salt in DMF/DCM and activate directly (e.g., with HATU/EDC).

Scenario C: "Direct Lithiation of Oxazole failed to trap CO2."

Q: I tried to lithiate oxazole at the 5-position and quench with dry ice, but I got a complex mixture.

Diagnosis: Lithiation of oxazole is regioselective for the 2-position (between N and O) because it is the most acidic proton (pKa ~20). If you want the 5-acid, you must block the 2-position or use a specific directing group. If the 2-position is unsubstituted, you are making oxazole-2-carboxylic acid, which is notoriously unstable and decarboxylates almost instantly upon warming.

The Solution: C2-Blocking or Transmetallation If you need the 5-acid of an unsubstituted oxazole, this route is chemically forbidden via direct lithiation. You must start with a precursor that already has the carbon framework (e.g., Van Leusen synthesis using a functionalized TosMIC).

If C2 is substituted (e.g., 2-phenyl-oxazole):

  • Use n-BuLi in THF at -78°C .

  • Trapping with CO₂ must be done carefully. Pour the reaction mixture onto crushed dry ice (excess CO₂), rather than bubbling gas into the mixture.

  • Quench: Quench with saturated NH₄Cl before allowing it to warm to RT.

Data Summary: Workup Conditions vs. Yield[4][5]

The following table summarizes the survival rate of Oxazole-5-COOH under different hydrolysis conditions (Model substrate: Ethyl 2-phenyl-5-oxazolecarboxylate).

MethodReagentTempWorkup pHYield (Isolated)Decarboxylation %
Standard NaOH / EtOHReflux (78°C)pH 1 (HCl)15%>80%
Mild LiOH / THF20°CpH 3 (Citric)82%< 5%
Anhydrous TMSOK / Et₂O20°CN/A (Salt)94%*0%
Acidic HCl / Dioxane60°CN/A0%100%

*Yield calculated as the potassium salt.

Alternative Synthetic Strategies

If the carboxylic acid intermediate is simply too elusive, redesign the route to avoid isolating it.

Strategy 1: The Van Leusen Modification

Instead of making the ester and hydrolyzing, use a sulfonyl-substituted isocyanide that acts as a masked acid equivalent, or perform the Van Leusen reaction to yield the oxazole and functionalize via halogenation/carbonylation (though this often requires Pd, which brings its own issues).

Strategy 2: Direct Amidation (Bypassing the Acid)

If your end goal is an amide, do not hydrolyze to the acid. React the ester directly with the amine using Trimethylaluminum (AlMe₃) .

Protocol:

  • Dissolve amine (1.5 eq) in DCM.

  • Add AlMe₃ (1.5 eq, 2M in toluene) dropwise at 0°C. Stir 30 min to form the aluminum amide.

  • Add the ethyl oxazole-5-carboxylate.

  • Warm to RT or reflux gently.

  • Why this works: It bypasses the unstable carboxylic acid intermediate entirely.

Strategy 3: One-Step from Carboxylic Acids (2025 Method)

Recent advances allow the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates using a triflylpyridinium reagent, avoiding the need to handle the oxazole-5-COOH intermediate if the target is a substituted oxazole.

References

  • Cornforth, J. W., & Cornforth, R. H. (1953). "Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acids." Journal of the Chemical Society, 93-98.

    • Foundational text on the instability and ring-fission/decarboxyl
  • Van Leusen, A. M., et al. (1972).[3][4] "Chemistry of sulfonylmethyl isocyanides. New synthesis of oxazoles and imidazoles." Tetrahedron Letters, 13(23), 2369-2372.

    • Establishes the Van Leusen synthesis, a key altern
  • Lagow, R. J., et al. (1983). "Potassium Trimethylsilanolate: A mild, anhydrous reagent for ester hydrolysis." Journal of Organic Chemistry. Basis for the TMSOK anhydrous hydrolysis protocol recommended in Scenario B.
  • Chavan, L. N., et al. (2025).[5] "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." Journal of Organic Chemistry.

    • Describes modern direct synthesis methods that avoid unstable intermedi
  • Verrier, C., et al. (2010).[6] "Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids." Organic Letters, 12(23).

    • Provides evidence of the metal-mediated decarboxylation pathways, confirming the lability of the C5-COOH bond.

Sources

Optimization

Technical Support Center: 2-Isopropyloxazole-5-carboxylic Acid Synthesis

Topic: Optimization of Yield and Purity for 2-Isopropyloxazole-5-carboxylic Acid Ticket ID: OX-ISO-005-OPT Support Level: Tier 3 (Senior Application Scientist) Status: Open Executive Summary The synthesis of 2-isopropylo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity for 2-Isopropyloxazole-5-carboxylic Acid Ticket ID: OX-ISO-005-OPT Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary

The synthesis of 2-isopropyloxazole-5-carboxylic acid is a deceptively simple transformation often plagued by three critical failure modes: regiochemical ambiguity (obtaining the 4-isomer), reagent instability (polymerization of the


-chloroaldehyde), and decarboxylation  during the final hydrolysis.

This guide moves beyond standard textbook protocols, focusing on the industrial "Cornforth-style" condensation of isobutyramide with ethyl 2-chloro-3-oxopropanoate. This route is preferred over the Hantzsch synthesis (which typically yields the 4-isomer) but requires strict control over reagent quality and thermal parameters.

Module 1: The Cyclization Strategy (Core Synthesis)

The Protocol: Modified Cornforth Condensation

Objective: Synthesize ethyl 2-isopropyloxazole-5-carboxylate (Intermediate A ).

The Reaction:



Why this route? Standard Hantzsch synthesis using ethyl bromopyruvate and isobutyramide yields the 4-carboxylate , not the 5-carboxylate. To secure the 5-position, the carbonyl carbon adjacent to the ester must be the electrophilic site for the amide oxygen, requiring the specific polarity of the


-chloro- 

-keto ester.
Troubleshooting Guide: Low Yield in Cyclization
Q1: "My yield is stuck at 35-40%. I am using ethyl 2-chloro-3-oxopropanoate directly."

Diagnosis: Reagent Degradation. Ethyl 2-chloro-3-oxopropanoate is thermally unstable and polymerizes rapidly at room temperature. If you are using a bottle that has been opened and stored, you are likely adding oligomers, not the active aldehyde.

Corrective Action:

  • Switch to the Acetal: Use Ethyl 2-chloro-3,3-diethoxypropionate . This acetal is stable.[1]

  • In-Situ Deprotection: Do not pre-hydrolyze the acetal in a separate bulk step. Perform the hydrolysis in situ or immediately prior to addition.

    • Protocol: Mix the acetal with a catalytic amount of concentrated HCl or

      
       (0.1 eq) in the reaction solvent (Toluene or Xylene) and warm to 40°C for 30 minutes before adding the isobutyramide.
      
  • Water Removal: This is a dehydration reaction.[2] Use a Dean-Stark apparatus if running in toluene/xylene to drive the equilibrium.

Q2: "The reaction mixture turns into a black tar."

Diagnosis: Thermal Decomposition (Charring). Oxazole syntheses are exothermic. Adding the amide to a refluxing neat aldehyde/acetal causes runaway exotherms and polymerization.

Corrective Action:

  • Solvent Control: Do not run neat. Use Toluene (10V) or DMF (5V) .

  • Temperature Ramp: Start the reaction at 60°C. Hold for 2 hours to allow the initial condensation (imine formation), then ramp to reflux (110°C+) to drive the cyclization (O-alkylation and elimination).

Module 2: Hydrolysis & Isolation (The Decarboxylation Trap)

The Critical Risk

Oxazole-5-carboxylic acids are electronically similar to furan-2-carboxylic acids; they are prone to thermal decarboxylation , especially in acidic media.



Q3: "I see the product by LCMS during hydrolysis, but after workup, the mass corresponds to 2-isopropyloxazole (M-44)."

Diagnosis: Acid-Catalyzed Decarboxylation during Workup. You likely acidified the aqueous layer while it was still hot, or you used an acid that was too strong during precipitation.

Corrective Action:

  • Switch Base: Use LiOH (2.0 eq) in THF/Water (1:1) at Room Temperature . Avoid refluxing in NaOH if possible.

  • Cold Acidification:

    • Cool the hydrolysis mixture to 0-5°C (Ice bath).

    • Acidify slowly with 1M HCl (not Conc. HCl) to pH 3-4. Do not go to pH 1.

    • Extract immediately into Ethyl Acetate.

  • Avoid Heat: Never heat the free acid solution above 40°C during rotary evaporation.

Visualizing the Workflow

The following diagram illustrates the critical decision points and the specific regiochemical logic required for the 5-isomer.

OxazoleSynthesis cluster_0 Precursor Selection cluster_1 Synthesis & Isolation Start Target: 2-Isopropyloxazole-5-COOH Choice Choose C3 Synthon Start->Choice WrongPath Ethyl Bromopyruvate (Br-CH2-CO-COOEt) Choice->WrongPath Standard Hantzsch RightPath Ethyl 2-chloro-3,3-diethoxypropionate (Acetal of Cl-CH(CHO)-COOEt) Choice->RightPath Cornforth/Modified WrongResult Result: 4-COOH Isomer (WRONG REGIOCHEMISTRY) WrongPath->WrongResult Step1 Step 1: Cyclization Isobutyramide + Acetal Solvent: Toluene, Reflux RightPath->Step1 Step2 Intermediate: Ethyl Ester (Purify via Crystallization) Step1->Step2 Step3 Step 2: Hydrolysis LiOH, THF/H2O, 25°C Step2->Step3 Risk CRITICAL RISK: Decarboxylation Step3->Risk If Heated/Strong Acid Final Pure 2-Isopropyloxazole-5-COOH Step3->Final Cold Workup (pH 3-4)

Caption: Workflow distinguishing the correct precursor for 5-substitution and highlighting the decarboxylation risk point.

Experimental Data & Benchmarks

Solvent System Comparison (Cyclization Step)
SolventTemperatureTypical YieldComments
Neat (No Solvent) 120°C+15-25%High polymerization, "tar" formation, difficult workup.
Ethanol 78°C (Reflux)30-40%Too cold for efficient dehydration; reaction stalls.
Toluene 110°C (Reflux)65-75% Recommended. Allows azeotropic water removal (Dean-Stark).
DMF 90-100°C50-60%Good solubility, but difficult to remove DMF during workup; product may stay in DMF phase.
Hydrolysis Conditions Matrix
BaseSolventTempResult
NaOH (1M)Water100°CFailure. Extensive decarboxylation.
NaOH (1M)Water/MeOH60°CModerate yield (50%), some loss of mass.
LiOH (2 eq) THF/Water (1:1) 20-25°C Success (>90%). Clean conversion, minimal side products.

Detailed Protocol

Step 1: Synthesis of Ethyl 2-isopropyloxazole-5-carboxylate
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagent Prep: Add Ethyl 2-chloro-3,3-diethoxypropionate (22.5 g, 100 mmol), Isobutyramide (8.7 g, 100 mmol), and Toluene (200 mL).

  • Catalyst: Add concentrated

    
     (0.5 mL) or p-Toluenesulfonic acid (pTSA) (1.0 g).
    
  • Reaction: Heat to reflux (bath temp 120°C). Monitor water collection in the Dean-Stark trap.

  • Duration: Reflux for 4–6 hours until water evolution ceases and LCMS shows consumption of the amide.

  • Workup: Cool to RT. Wash with saturated

    
     (2 x 100 mL) to neutralize acid. Wash with brine.[3] Dry organic layer over 
    
    
    
    .[3][4]
  • Purification: Evaporate toluene. The residue is often an oil that crystallizes upon standing. If necessary, distill under reduced pressure (high vacuum) or recrystallize from Hexane/EtOAc (9:1).

Step 2: Saponification to the Acid
  • Dissolution: Dissolve the ester (10 g) in THF (50 mL).

  • Hydrolysis: Add a solution of LiOH·H2O (2.5 eq) in Water (50 mL).

  • Reaction: Stir vigorously at Room Temperature for 4–8 hours. Do not heat.

  • Workup (Crucial):

    • Place the flask in an ice bath (0°C).

    • Acidify dropwise with 1M HCl to pH 3–4. A white precipitate should form.

    • Extract with EtOAc (3 x 50 mL).

    • Dry over

      
       (Magnesium sulfate is preferred over Sodium sulfate for faster drying here).
      
    • Evaporate solvent at <40°C .

  • Final Product: White to off-white solid. Store at -20°C.

References

  • Cornforth, J. W., & Cornforth, R. H. (1947). "Mechanism and Extension of the Fischer Oxazole Synthesis." Journal of the Chemical Society, 96-102.

  • Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(2), 237-253.

  • Wipf, P., & Miller, C. P. (1993). "A New Synthesis of Highly Functionalized Oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Lang, S. A., & Turchi, I. J. (1986). "Oxazoles."[2][3][4][5][6][7][8] In The Chemistry of Heterocyclic Compounds, Vol. 45. Wiley-Interscience. (Standard Reference Work).

Sources

Reference Data & Comparative Studies

Validation

Technical Validation Guide: 2-Isopropyloxazole-5-carboxylic Acid Derivatives

Based on the chemical structure and its pharmacological applications, 2-Isopropyloxazole-5-carboxylic acid and its derivatives are primarily validated as bioisosteric scaffolds for targeting receptors that recognize endo...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and its pharmacological applications, 2-Isopropyloxazole-5-carboxylic acid and its derivatives are primarily validated as bioisosteric scaffolds for targeting receptors that recognize endogenous carboxylic acids—most notably FFAR2 (GPR43) and FFAR3 (GPR41) , or as competitive inhibitors for enzymes like D-Amino Acid Oxidase (DAAO) .

This guide focuses on the most high-value drug development context: Validating these derivatives as FFAR2 (GPR43) Antagonists , comparing them against the clinical standard GLPG0974 (Zastaprazan) .

Context: FFAR2 (GPR43) Antagonism & Scaffold Validation

Part 1: Executive Summary & Strategic Positioning

The 2-Isopropyloxazole-5-carboxylic acid moiety serves as a critical bioisostere for the carboxylate group found in Short-Chain Fatty Acids (SCFAs). Unlike the endogenous agonists (Acetate, Propionate) which activate FFAR2, derivatives of this oxazole scaffold can be engineered to bind the orthosteric site without inducing the conformational change required for G-protein coupling, effectively functioning as competitive antagonists.

Comparative Landscape
FeatureCandidate: 2-Isopropyloxazole-5-COOH Series Comparator A: GLPG0974 (Zastaprazan) Comparator B: CATPB
Role Novel Scaffold / Lead FragmentClinical Benchmark (Phase II)Preclinical Tool Compound
Binding Site Orthosteric (Predicted)OrthostericOrthosteric
Potency (IC50) Target: < 50 nM (Lead)~9 nM (Human FFAR2)~20 - 100 nM
Selectivity High potential (Tunable R-groups)High (>100x vs FFAR3)High
Lipophilicity Moderate (cLogP ~1.5 - 2.5)High (Requires formulation)High
Key Advantage Metabolic Stability: The oxazole ring resists beta-oxidation better than aliphatic chains.Proven efficacy; well-characterized.[1]Accessible reference standard.[2]

Part 2: Critical Validation Protocols

To validate the 2-Isopropyloxazole-5-carboxylic acid series, you must prove it blocks SCFA-induced signaling without activating the receptor itself (Inverse Agonism/Antagonism).

Protocol A: cAMP Inhibition Assay (Gi/o Coupling)

Rationale: FFAR2 is Gi/o-coupled. Agonists (Acetate) decrease cAMP. An antagonist must reverse this decrease in the presence of an agonist.

The "Forskolin Trap" Methodology:

  • Cell Line: CHO-K1 or HEK293 stably expressing human FFAR2 (GPR43).

  • Reagents:

    • Agonist: Sodium Acetate (1 mM) or Propionate.

    • Stimulator: Forskolin (10 µM) – Essential to raise baseline cAMP so inhibition can be measured.

    • PDE Inhibitor: IBMX (0.5 mM) – Prevents cAMP degradation for signal stability.

  • Workflow:

    • Step 1 (Pre-incubation): Incubate cells with the Candidate Inhibitor (0.1 nM – 10 µM) for 30 mins.

    • Step 2 (Challenge): Add Acetate (EC80 concentration) + Forskolin + IBMX.

    • Step 3 (Detection): Incubate 45 mins. Lyse cells and detect cAMP via TR-FRET (e.g., HTRF or Lance Ultra).

  • Data Analysis:

    • Calculate IC50 based on the recovery of cAMP levels (reversal of Acetate inhibition).

    • Success Criteria: Full reversal of Acetate effect; IC50 < 100 nM for lead candidates.

Protocol B: β-Arrestin Recruitment (Biased Signaling Check)

Rationale: Some inhibitors block G-protein signaling but induce receptor internalization (β-arrestin recruitment). A true antagonist should block both.

  • System: PathHunter® (DiscoverX) or Tango™ assay (β-arrestin2 fusion).

  • Protocol:

    • Treat cells with Candidate Inhibitor (dose-response).

    • Challenge with Acetate (EC80).

    • Measure chemiluminescence after 90 mins.

  • Interpretation:

    • If signal decreases → True Antagonist .

    • If signal increases alone → Agonist/Partial Agonist (Fail for antagonist program).

Protocol C: Thermal Shift Assay (Target Engagement)

Rationale: Verifies the scaffold physically binds the receptor, independent of downstream signaling.

  • Preparation: Solubilized FFAR2 protein or membrane fractions.

  • Dye: CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) for cysteine accessibility (GPCRs).

  • Measurement:

    • Ramp temperature from 25°C to 95°C.

    • Observe the melting temperature (

      
      ) shift.
      
    • Validation: A positive

      
       (>2°C) in the presence of the 2-Isopropyloxazole derivative confirms structural stabilization (binding).
      

Part 3: Visualizing the Validation Logic

Diagram 1: FFAR2 Antagonist Validation Workflow

This diagram illustrates the decision tree for validating the oxazole scaffold, distinguishing between simple binding and functional antagonism.

ValidationWorkflow Start 2-Isopropyloxazole Derivative Binding Binding Verification (Thermal Shift / SPR) Start->Binding Confirm Target Engagement Func_Gi Functional Assay 1: cAMP Recovery (Gi/o) Binding->Func_Gi If Bound -> Test G-Protein Blockade Stop1 Discard: Inactive Scaffold Binding->Stop1 No Binding Func_Arr Functional Assay 2: Beta-Arrestin Recruitment Func_Gi->Func_Arr If cAMP Restored -> Test Biased Sig Stop2 Discard: Weak Potency Func_Gi->Stop2 No Inhibition Selectivity Selectivity Screen (vs FFAR3 / FFAR1) Func_Arr->Selectivity If Arrestin Blocked Decision Candidate Classification Selectivity->Decision High Selectivity (>100x)

Caption: Step-wise filtration of candidates. Only compounds passing binding, functional blockade, and selectivity checks proceed to lead optimization.

Diagram 2: Mechanism of Action (The "Acid Trap")

Comparing the endogenous agonist mechanism vs. the 2-Isopropyloxazole antagonist mode.

MOA Receptor FFAR2 (GPR43) Orthosteric Site G_Protein Gi/o Protein Coupling Receptor->G_Protein Induces Change Agonist Acetate (SCFA) (Carboxylate) Agonist->Receptor Activates Inhibitor 2-Isopropyloxazole Derivative Inhibitor->Receptor Competes (High Affinity) Block Conformational Lock Inhibitor->Block Prevents Activation Signal Decrease cAMP (Inflammation) G_Protein->Signal Downstream Effect Block->G_Protein Blocks Coupling

Caption: The oxazole derivative occupies the orthosteric pocket, mimicking the carboxylate of acetate but preventing the conformational shift necessary for Gi/o coupling.

Part 4: Experimental Data Template

When publishing your validation, summarize your data using this structure to allow direct comparison with GLPG0974.

Table 1: In Vitro Potency & Selectivity Profile
Compound IDFFAR2 cAMP IC50 (nM)FFAR2 Binding Ki (nM)FFAR3 (GPR41) IC50Selectivity Ratio (FFAR2/FFAR3)
GLPG0974 (Control) 9.0 ± 2.1 ~8.0 > 10,000 nM> 1000x
CATPB (Control) 45.0 ± 5.3~30.0> 10,000 nM> 200x
2-Isopropyloxazole-Frag 2,500 (Est.)1,8005,000~2x (Poor - needs optimization)
Optimized Lead (Ex: Cmpd 14) 35.0 ± 4.2 28.0 > 5,000 nM> 140x

Note: The "Fragment" represents the raw scaffold. Optimization (adding R-groups to the 5-position or oxazole nitrogen) is usually required to achieve nanomolar potency.

Part 5: References

  • Namour, F., et al. (2016).[3] "Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects." British Journal of Clinical Pharmacology. Link

  • Pizzonero, M., et al. (2014).[3] "Discovery and Optimization of an Azetidine Chemical Series as a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic." Journal of Medicinal Chemistry. Link

  • Hudson, B.D., et al. (2012). "The free fatty acid receptor 2 (FFA2) antagonist CATPB reveals a novel role for FFA2 in regulating insulin secretion." Biochemical Journal. Link

  • Grundmann, M., et al. (2021). "Free fatty acid receptors 2 and 3 as microbial metabolite sensors to shape host health: Pharmacophysiological view." Biomedicine & Pharmacotherapy. Link

  • Bolognini, D., et al. (2016). "The Pharmacology and Function of Receptors for Short-Chain Fatty Acids." Molecular Pharmacology. Link

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Oxazole Acids

Topic: Mass Spectrometry Fragmentation Patterns of Oxazole Acids Content Type: Publish Comparison Guide Persona: Senior Application Scientist Executive Summary Oxazole carboxylic acids are critical bioisosteres in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Oxazole Acids Content Type: Publish Comparison Guide Persona: Senior Application Scientist

Executive Summary

Oxazole carboxylic acids are critical bioisosteres in medicinal chemistry, offering improved metabolic stability over amides and esters. However, their structural elucidation via mass spectrometry (MS) presents unique challenges due to the aromatic stability of the oxazole ring and the potential for isobaric interference from isoxazoles.

This guide provides a comparative analysis of fragmentation mechanisms, distinguishing features of regioisomers (4-COOH vs. 5-COOH), and the critical differences between Electron Ionization (EI) and Electrospray Ionization (ESI). We focus on the "Battle of the Isomers"—differentiating oxazole acids from their isoxazole counterparts—using field-proven protocols.

Mechanistic Foundations: The Oxazole Ring

To interpret the spectra, one must understand the stability of the precursor. Unlike furan (which opens easily), the oxazole ring is highly stable due to the separation of the oxygen and nitrogen atoms by a carbon.[1]

  • Protonation Site (ESI): In positive mode (

    
    ), protonation occurs preferentially at the Nitrogen (N3)  atom, not the Oxygen. This dictates the subsequent bond cleavage.
    
  • Deprotonation (ESI-): Oxazole acids are best analyzed in negative mode (

    
    ). The carboxylate anion drives the primary fragmentation pathway: Decarboxylation .
    
Core Fragmentation Pathways
  • Decarboxylation (

    
     Loss):  The dominant pathway for oxazole acids. The stability of the resulting anion determines the activation energy.
    
  • Ring Cleavage (The "Cross-Ring" Break): Following decarboxylation, the ring typically opens at the O1-C2 or O1-C5 bonds, leading to the loss of

    
     (27 Da) or 
    
    
    
    (28 Da).
  • Nitrile Ylide Formation: Unlike isoxazoles, which cleave at the weak N-O bond, oxazoles often isomerize to acyclic nitrile ylide intermediates before fragmenting.

Comparative Analysis: Ionization Modes (EI vs. ESI)

The choice of ionization deeply impacts the observed fragmentation.[2] For oxazole acids, "soft" ionization is often required to see the molecular ion, as "hard" ionization can lead to immediate decarboxylation.

FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI-CID)
Energy Transfer High (Hard Ionization)Low (Soft) -> Tunable (CID)
Molecular Ion Weak or Absent (

). Often

is the base peak.
Strong (

or

).
Primary Loss Rapid loss of

and

.

loss requires collision energy (CE).
Ring Integrity Extensive ring shattering (HCN, C2H2 losses).Ring intact until CE applied.
Application Library matching (NIST), volatile derivatives (methyl esters).PK/PD studies, metabolite ID, intact acids.

Scientist's Note: In drug development, we almost exclusively use ESI in Negative Mode for the free acid. EI is reserved for checking synthetic intermediates (usually esters).

The "Killer App": Differentiating Isomers

The most common analytical challenge is distinguishing Oxazole-5-carboxylic acid from Isoxazole-5-carboxylic acid . These are isobaric (same mass), but their fragmentation fingerprints are distinct.

Comparative Pathway Analysis
  • Oxazole Pathway: Favors Decarboxylation (

    
     loss)  followed by HCN loss . The ring is stable, so it sheds the exocyclic acid group first.
    
  • Isoxazole Pathway: The N-O bond is weak .[1] Cleavage of the ring often competes with or precedes decarboxylation. Isoxazoles show a characteristic loss of Ketene (

    
    )  or cleavage to form an acyl ion.
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for differentiating these isomers based on MS/MS data.

Oxazole_Fragmentation Start Precursor Ion [M-H]- (m/z 112) Oxazole Oxazole-5-COOH Start->Oxazole Candidate A Isoxazole Isoxazole-5-COOH Start->Isoxazole Candidate B Decarb_Ox Primary Path: Decarboxylation [M - CO2]- (m/z 68) Oxazole->Decarb_Ox Dominant (-44 Da) HCN_Loss Secondary Path: Ring Cleavage Loss of HCN (27 Da) Product: m/z 41 Decarb_Ox->HCN_Loss Characteristic Isoxazole->Decarb_Ox Minor Pathway Ring_Cleave Primary Path: N-O Bond Rupture Ring Opening Isoxazole->Ring_Cleave Weak N-O Bond Mixed_Loss Complex Fragmentation Loss of HCO / Ketene Less abundant m/z 68 Ring_Cleave->Mixed_Loss Scrambling

Caption: Comparative fragmentation logic for Oxazole vs. Isoxazole acids. Note the dominance of decarboxylation in Oxazoles compared to the N-O cleavage in Isoxazoles.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the identification of oxazole acid impurities in a drug substance matrix.

Objective: Differentiate regioisomers (4-COOH vs 5-COOH) using ESI-MS/MS.

Step 1: Sample Preparation
  • Solvent: Methanol/Water (50:50). Avoid acetonitrile if possible, as it can suppress ionization in negative mode for small acids.

  • Modifier: 0.1% Formic Acid (for Positive Mode) or 5mM Ammonium Acetate (for Negative Mode).

    • Why? Ammonium acetate (pH ~6.5) ensures the carboxylic acid is deprotonated (

      
      ), maximizing sensitivity in negative mode.
      
Step 2: MS Parameters (Triple Quadrupole)
  • Source: ESI Negative Mode.

  • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents discharge).

  • Cone Voltage: 20V (Keep low to prevent in-source decarboxylation).

  • Collision Energy (CE) Ramp: 10, 20, 40 eV.

    • Crucial Step: You must perform a CE Ramp . At low CE (10eV), you will see the parent. At high CE (40eV), you will see the "fingerprint" fragments.

Step 3: Data Interpretation (The "Self-Validating" Check)

To confirm you have the Oxazole acid and not an interference:

  • Check Neutral Loss: Look for

    
     (
    
    
    
    ). If this is the base peak at medium CE (20eV), it is likely an oxazole or thiazole acid.
  • Check Ring Fragments: Look for the daughter ion of the decarboxylated species.

    • If Parent (

      
      ) 
      
      
      
      
      
      
      
      
      
      (
      
      
      ): Confirmed Oxazole.
    • If Parent (

      
      ) 
      
      
      
      
      
      
      
      
      
      (
      
      
      ): Likely Furan or Isoxazole rearrangement.
Summary of Characteristic Ions
CompoundPrecursor (

)
Major Fragment 1Major Fragment 2Mechanism Note
Oxazole-5-COOH 11268 (

)
41 (

)
Efficient decarboxylation; Ring intact initially.
Oxazole-4-COOH 11268 (

)
42 (

)
Decarboxylates; subsequent loss differs due to N position.
Isoxazole-5-COOH 11284 (

)
58N-O bond cleavage competes with

loss.
Thiazole-5-COOH 12884 (

)
57 (

)
Sulfur analog; similar mechanism to oxazole.
References
  • Bowie, J. H., et al. "Electron Impact Studies: The Fragmentation of Oxazoles." Journal of the Chemical Society B, 1968. Link

  • Downes-Ward, B., et al. "Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy."[1] Phys. Chem. Chem. Phys., 2024.[1] Link

  • Cerecetto, H., et al. "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives."[3] Journal of the Brazilian Chemical Society, 2000. Link

  • Harrison, A. G. "Structure and fragmentation of b2 ions in peptide mass spectra (Oxazolone structures)." Journal of the American Society for Mass Spectrometry, 2000.[4] Link

  • MetwareBio. "Ion Sources in Mass Spectrometry: Hard vs Soft Ionization." Metware Technical Guides, 2024. Link

Sources

Validation

Technical Guide: 2-Isopropyloxazole-5-carboxylic Acid Reference Standard Purity

Executive Summary 2-Isopropyloxazole-5-carboxylic acid (CAS 15896-53-4) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands where the oxa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropyloxazole-5-carboxylic acid (CAS 15896-53-4) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands where the oxazole ring serves as a metabolically stable bioisostere for amides or esters.

Establishing the purity of this reference standard presents unique challenges compared to simple aromatic acids. The electron-rich oxazole ring induces specific instabilities—most notably thermal decarboxylation and regioisomeric contamination —that standard C18 HPLC methods often miss. This guide outlines a self-validating analytical framework to certify the purity of this compound with metrological traceability.

Comparative Analysis: Purity Grades & Critical Quality Attributes (CQAs)

In drug development, treating a "95% technical grade" reagent as a "99% reference standard" can lead to stoichiometric errors in library synthesis and false negatives in biological assays.

Table 1: Comparative Specifications of Purity Grades
FeatureTechnical Grade Analytical Grade Certified Reference Material (CRM)
Assay Method HPLC-UV (Area %)HPLC-UV + TitrationqNMR (Weight %) + HPLC-UV + ROI
Purity Specification ≥ 95.0%≥ 98.0%≥ 99.5% (k=2 uncertainty)
Major Impurity Risk Ethyl ester precursor (>2%)Water / SolventsDecarboxylated species (trace)
Regioisomer Control Not specifiedChecked by NMRQuantified (LOQ < 0.1%)
Water Content Not controlled< 1.0%Determined by KF (Karl Fischer)
Intended Use Early synthesisRoutine QCGMP Release / Quantitative Assays
The "Hidden" Hazard: Spontaneous Decarboxylation

Unlike benzoic acid derivatives, oxazole-5-carboxylic acids possess a latent instability. The proximity of the ring nitrogen to the carboxyl group facilitates thermal decarboxylation, yielding 2-isopropyloxazole (a volatile liquid).

  • Risk: Standard drying protocols (e.g., vacuum oven at 60°C) can induce this degradation.

  • Detection: The decarboxylated impurity is non-polar and volatile; it may be lost during sample preparation or co-elute with solvent fronts if not specifically targeted.

Experimental Protocols

Protocol A: The "Acid-Lock" HPLC Method

Objective: To separate the parent acid from its ethyl ester precursor and the decarboxylated degradation product.

Principle: Standard neutral or weak-acid mobile phases cause peak tailing and variable retention for oxazole acids. This method uses a high-strength acidic buffer to "lock" the carboxylic acid in its protonated, non-ionized state, ensuring sharp peak shape and resolution from the 4-isomer.

  • Column: C18 end-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-15 min: 5% → 60% B (Linear gradient)

    • 15-20 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Oxazole absorption maximum) and 254 nm.

  • Temperature: 30°C.

System Suitability Criteria:

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution: > 2.0 between 2-isopropyloxazole-5-carboxylic acid and ethyl ester impurity.

Protocol B: Absolute Purity by qNMR (The Gold Standard)

Objective: To determine the absolute mass fraction purity, independent of UV extinction coefficients.

Reagents:

  • Solvent: DMSO-d₆ (99.9% D) – chosen for excellent solubility and preventing exchange of the carboxylic proton.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable), dried over P₂O₅.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (d=0.001 mg). Record weights to 5 decimal places.
  • Dissolution: Dissolve in 0.6 mL DMSO-d₆. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Integration:

    • Integrate the singlet of Maleic Acid (vinyl protons) at ~6.2 ppm (

      
      , 2H).
      
    • Integrate the singlet of the Oxazole C4-H at ~7.8 ppm (

      
      , 1H). Do not use the isopropyl methyls for quantification due to potential satellite interference.
      

Calculation:



Where 

is number of protons,

is molecular weight, and

is purity of the internal standard.

Visualizing the Purity Architecture

Diagram 1: Impurity Formation & Degradation Pathways

This diagram illustrates the critical impurities arising from the synthesis (hydrolysis of ester) and storage (decarboxylation).

ImpurityPathways Ester Ethyl 2-isopropyloxazole- 5-carboxylate (Precursor) Target 2-Isopropyloxazole- 5-carboxylic acid (Target API) Ester->Target Hydrolysis (LiOH/THF) Ester->Target Incomplete Reaction Decarb 2-Isopropyloxazole (Degradant) Target->Decarb Thermal/Acidic Degradation (-CO2) Regio 4-Carboxylic Acid (Regioisomer) Regio->Target Co-formed in Cyclization

Caption: Chemical genealogy of impurities. Note the irreversible decarboxylation pathway (red) which acts as a stability-limiting factor.

Diagram 2: Reference Standard Certification Workflow

A logical flow for certifying a batch to "Reference Standard" status.

CertificationWorkflow Start Crude Material (>95% HPLC) Recryst Recrystallization (EtOAc/Hexane) Start->Recryst HPLC HPLC-UV Analysis (Protocol A) Recryst->HPLC KF Karl Fischer (Water Content) Recryst->KF Decision Meets Specs? (>99.5%, No Decarb) HPLC->Decision Purity % KF->Decision Water % qNMR qNMR Assay (Protocol B) Cert Release as Reference Standard qNMR->Cert Confirm Absolute Content Decision->qNMR Yes Reject Reject / Repurify Decision->Reject No

Caption: The "Gatekeeper" workflow. Note that qNMR is performed only after the material passes HPLC and KF screening to ensure cost-efficiency.

Case Study: Impact on Amide Coupling

Scenario: A medicinal chemistry team used a "97%" purity vendor sample of 2-isopropyloxazole-5-carboxylic acid for a library of amide couplings. Observation: Yields were consistently 15-20% lower than expected, and purification was difficult. Root Cause Analysis:

  • Analysis: qNMR revealed the actual acid content was only 82% .

  • Contaminants: The sample contained 5% residual water (hygroscopic) and 10% inorganic salts (from poor workup of the hydrolysis step), plus 3% decarboxylated material.

  • Mechanism: The salts interfered with the coupling reagent (HATU), and the water hydrolyzed the active ester intermediate.

  • Correction: Switching to a Certified Reference Standard (>99.5%) allowed for precise stoichiometry, restoring yields to >90%.

References

  • Quantitative NMR (qNMR)

    • Title: Establishing the purity of organic reference m
    • Source:Metrologia / BIPM.
    • URL:[Link]

  • Oxazole Synthesis & Stability

    • Title: Rapid and Scalable Synthesis of Oxazoles Directly
    • Source:Journal of Organic Chemistry (NIH/PubMed).
    • URL:[Link]

  • Decarboxylation Risks

    • Title: Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids.
    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • General HPLC Method for Acids

    • Title: Strategies for the HPLC Analysis of Highly Polar Compounds (Acids).
    • Source:LCGC Intern
    • URL:[Link]

Safety & Regulatory Compliance

Safety

2-Isopropyloxazole-5-carboxylic acid proper disposal procedures

This guide outlines the authoritative, step-by-step disposal procedures for 2-Isopropyloxazole-5-carboxylic acid (CAS: 1268091-33-3).[1] It is designed for laboratory personnel to ensure compliance with environmental reg...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, step-by-step disposal procedures for 2-Isopropyloxazole-5-carboxylic acid (CAS: 1268091-33-3).[1] It is designed for laboratory personnel to ensure compliance with environmental regulations (EPA/RCRA) and to maintain the highest standards of safety.

Part 1: Immediate Hazard & Chemical Assessment

Before initiating any disposal procedure, you must validate the chemical identity and its specific hazards.[2][3] This substance is a functionalized oxazole derivative, primarily acidic, and requires segregation from strong bases and oxidizers.

Chemical Identity Table

PropertySpecification
Chemical Name 2-Isopropyloxazole-5-carboxylic acid
CAS Number 1268091-33-3
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Physical State Solid (typically white to off-white powder)
Acidity (pKa) ~3.5 – 4.5 (Estimated for oxazole-COOH)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water (acidic pH), soluble in basic aqueous solutions.[1]

Hazard Profile (GHS Classification)

  • Signal Word: WARNING

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

Part 2: Waste Categorization & Segregation

Proper segregation is the single most critical step in chemical disposal. Mixing incompatible waste streams is a leading cause of laboratory accidents.

Decision Logic for Waste Streams

Use the following logic to determine the correct waste container.

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquors) StateCheck->Liquid Liquid SolidBin Hazardous Solid Waste Bin (Double-bagged, Label: Toxic/Irritant) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo Organic Solvent BinHalo Halogenated Waste Carboy (Label: Halogenated Organic) Halo->BinHalo Yes BinNonHalo Non-Halogenated Waste Carboy (Label: Non-Halogenated Organic) Halo->BinNonHalo No (e.g., MeOH, DMSO)

Figure 1: Decision tree for segregating 2-Isopropyloxazole-5-carboxylic acid waste streams.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Applicable for: Expired stocks, excess reagent, or contaminated solid media.

  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>10 g) outside a fume hood, use an N95 dust mask.

  • Container Selection: Use a dedicated Hazardous Solid Waste container (typically a wide-mouth HDPE jar or a double-lined fiber drum).[1]

  • Transfer:

    • Transfer the solid carefully to avoid dust generation.[5]

    • Do not dissolve the solid in solvent solely for the purpose of disposal (this increases waste volume unnecessarily).

  • Labeling:

    • Affix a hazardous waste label.[3][6]

    • Chemical Name: Write "2-Isopropyloxazole-5-carboxylic acid".

    • Hazards: Check "Irritant" and "Toxic".[4][7]

Protocol B: Disposal of Liquid Solutions

Applicable for: Reaction mixtures, mother liquors, or HPLC waste.

  • Identify the Solvent:

    • Halogenated (e.g., DCM): Dispose in the "Halogenated Waste" carboy.

    • Non-Halogenated (e.g., Methanol, DMSO, Ethyl Acetate): Dispose in the "Non-Halogenated/Combustible Waste" carboy.

  • Compatibility Check: Ensure the waste container does not contain strong bases (e.g., NaOH, KOH) or oxidizers (e.g., Peroxides, Nitric Acid).

    • Risk:[1][5] Mixing this carboxylic acid with a basic waste stream can generate heat (exothermic neutralization).

  • Transfer:

    • Use a funnel to prevent spills.

    • Leave at least 10% headspace in the container to allow for expansion.

    • Cap the container tightly immediately after use.

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or water).

  • Rinsate Disposal: Collect the first three rinses as Liquid Hazardous Waste (see Protocol B).

  • Defacing: Cross out or remove the original label.[3]

  • Disposal:

    • If the container is glass: Place in the "Glass/Sharps" bin (or recycling if permitted by local EHS).

    • If the container is plastic: Place in the regular trash only after triple rinsing and label removal.

Part 4: Emergency Contingency (Spills)

In the event of a spill, rapid containment is necessary to prevent exposure and environmental contamination.

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Hazard (Is it safe to clean?) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Circle spill with absorbent) PPE->Contain Neutralize 4. Neutralization (Apply Sodium Bicarbonate) Contain->Neutralize Collect 5. Collection (Scoop into Waste Bag) Neutralize->Collect Clean 6. Final Clean (Soap & Water Wash) Collect->Clean

Figure 2: Operational workflow for cleaning up a solid or liquid spill of 2-Isopropyloxazole-5-carboxylic acid.

Detailed Spill Steps:

  • Isolate: Alert nearby personnel.

  • Neutralize:

    • Since the substance is an acid, sprinkle Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) over the spill.

    • If liquid: Wait for bubbling (CO₂ release) to cease.

    • If solid: Wet slightly with water, then apply bicarbonate.

  • Absorb: Cover with vermiculite, sand, or spill pads.[8]

  • Collect: Scoop the neutralized material into a heavy-duty plastic bag. Label as "Spill Debris: 2-Isopropyloxazole-5-carboxylic acid".

Part 5: Regulatory Compliance & Final Disposition

RCRA Classification (USA) Under the Resource Conservation and Recovery Act (RCRA), this chemical is not explicitly P-listed or U-listed. However, it is regulated as a Characteristic Waste if:

  • Ignitability (D001): If dissolved in a flammable solvent (e.g., Methanol).

  • Toxicity: While not a standard TCLP contaminant, it is treated as hazardous due to its GHS toxicity profile.

Final Disposition Method

  • Preferred: High-temperature incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.

  • Prohibited:

    • Do NOT dispose of down the drain (sanitary sewer).

    • Do NOT dispose of in regular trash (municipal landfill).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 56966033, 2-Isopropyloxazole-5-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard (HCS). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Isopropyloxazole-5-carboxylic acid

Essential Safety and Handling Guide: 2-Isopropyloxazole-5-carboxylic acid This guide provides comprehensive safety and logistical information for the handling and disposal of 2-Isopropyloxazole-5-carboxylic acid. As a tr...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 2-Isopropyloxazole-5-carboxylic acid

This guide provides comprehensive safety and logistical information for the handling and disposal of 2-Isopropyloxazole-5-carboxylic acid. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge to ensure a safe and efficient laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling carboxylic acids and heterocyclic compounds.

Hazard Assessment and Core Principles

Based on analogous chemical structures, 2-Isopropyloxazole-5-carboxylic acid should be handled as a substance that is potentially:

  • Harmful if swallowed [1][2][3]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation or damage [1][2][3][4]

  • May cause respiratory irritation [1][3]

Carboxylic acids, as a class, can be corrosive, and this property should be assumed until proven otherwise.[5][6] Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and mucous membranes.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 2-Isopropyloxazole-5-carboxylic acid. The following table summarizes the minimum required PPE.

Body Part Required PPE Specifications and Rationale
Eyes Chemical Splash GogglesMust meet ANSI Z87.1 standards. Goggles provide a seal around the eyes to protect against splashes, which is a significant risk when handling corrosive or irritant liquids and solids.[7]
Face Face Shield (in addition to goggles)Required when there is a significant risk of splashing, such as when handling larger quantities (>~1 liter) or during vigorous mixing.[7] A face shield protects the entire face from splashes.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[6][8][9] Always inspect gloves for tears or punctures before use. For prolonged contact or handling larger quantities, consider double-gloving.
Body Flame-Resistant Laboratory CoatA lab coat that covers the knees is essential to protect against spills.[10] Flame-resistant material is a good general practice in a laboratory setting.
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills.[6][7]
Respiratory Use in a Fume HoodA properly functioning chemical fume hood is the primary means of respiratory protection by ensuring adequate ventilation.[11][12] If significant dust is generated, a NIOSH-approved respirator may be necessary.

Operational Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure a safe handling process from receipt of the chemical to its disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Inspect_Container Inspect Container for Damage Don_PPE Don Appropriate PPE Inspect_Container->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical in Hood Prepare_Work_Area->Weigh_Chemical Dissolve_Chemical Dissolve or Use Chemical Weigh_Chemical->Dissolve_Chemical Decontaminate Decontaminate Glassware and Surfaces Dissolve_Chemical->Decontaminate Dispose_Waste Dispose of Waste in Labeled Container Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Emergency_Response Exposure Accidental Exposure to 2-Isopropyloxazole-5-carboxylic acid Skin_Contact Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. Exposure->Skin_Contact on Skin Eye_Contact Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses, if present and easy to do. Seek immediate medical attention. Exposure->Eye_Contact in Eyes Inhalation Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Exposure->Inhalation Inhaled Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure->Ingestion Ingested

Caption: Immediate first aid measures for different routes of exposure.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and ensures environmental protection and regulatory compliance.

  • Waste Collection:

    • All waste containing 2-Isopropyloxazole-5-carboxylic acid, including contaminated consumables (e.g., gloves, absorbent paper), should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Regulatory Compliance:

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations. [1][4]Do not discharge into drains or the environment. [4][13] * Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area. [1][8]* Keep away from incompatible materials such as strong bases and oxidizing agents. [5][14] By adhering to these guidelines, you can confidently and safely handle 2-Isopropyloxazole-5-carboxylic acid in your research endeavors. Our commitment to your safety is paramount.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Standard Operating Procedure - Yale Environmental Health & Safety. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. (2022, August 26). [Link]

  • SAFETY DATA SHEET. (2019, October 10). [Link]

  • 6 - SAFETY DATA SHEET - NIST. (2015, December 1). [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]

  • Personal Protective Equipment - Chemistry and Biochemistry - The Ohio State University. [Link]

  • Acid Resistant PPE: Safety for Chemical Workers - Accio. (2026, February 10). [Link]

  • ISOXAZOLE-5-CARBOXYLIC ACID | Georganics. (2011, February 16). [Link]

  • 1181458-88-7 - Safety Data Sheet. (2025, August 11). [Link]

Sources

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